An In-depth Technical Guide to the Physicochemical Properties and Applications of (R)-(1-Bromoethyl)benzene
An In-depth Technical Guide to the Physicochemical Properties and Applications of (R)-(1-Bromoethyl)benzene
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physical properties, spectral characteristics, and key synthetic applications of the chiral reagent, (R)-(1-Bromoethyl)benzene.
Introduction: A Versatile Chiral Building Block
(R)-(1-Bromoethyl)benzene, a member of the halogenated monoaromatic hydrocarbon class, is a crucial intermediate in modern organic synthesis.[1] Its significance stems from the presence of a stereogenic center at the benzylic position, making it a valuable precursor for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical and polymer science industries.[2] The molecule's structure, featuring a bromine atom and a methyl group on the same chiral carbon attached to a phenyl ring, imparts a unique reactivity profile, primarily centered around nucleophilic substitution and its utility as an initiator in controlled radical polymerization processes.[3][4] This guide provides an in-depth analysis of its physical and spectral properties, safe handling procedures, and validated experimental protocols for its application.
Physicochemical Properties
(R)-(1-Bromoethyl)benzene is typically a colorless to pale yellow or brownish liquid with a characteristic aromatic odor.[2][4] Its physical properties are summarized in the table below. It is important to note that the individual enantiomers, (R)- and (S)-(1-bromoethyl)benzene, possess identical physical properties such as boiling point and solubility in achiral solvents; their distinguishing characteristic is the direction in which they rotate plane-polarized light.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉Br | [5] |
| Molecular Weight | 185.06 g/mol | [5] |
| Appearance | Clear colorless to yellow/brownish liquid | [1][2][4] |
| Boiling Point | 94 °C at 16 mmHg (21 hPa) | [1][5] |
| Melting Point | -65 °C | [5][6] |
| Density | 1.356 g/mL at 25 °C | [5][7] |
| Refractive Index (n20/D) | 1.56 | [5][7] |
| Solubility | Soluble in alcohol, ether, and benzene.[5][8][9] Insoluble in water.[10] | |
| Vapor Density | 6.4 | [3] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [7][11] |
Structural and Spectral Characterization
A thorough understanding of the spectral properties of (R)-(1-Bromoethyl)benzene is essential for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides distinct signals for the protons in the molecule. The methine proton (CH-Br) is expected to appear as a quartet due to coupling with the methyl protons. The methyl protons (CH₃) will appear as a doublet, coupled to the methine proton. The aromatic protons on the benzene ring will typically appear as a multiplet in the aromatic region of the spectrum.
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¹³C NMR: The carbon NMR spectrum will show distinct peaks for the methyl carbon, the chiral methine carbon attached to the bromine, and the aromatic carbons. The carbon atom bonded to the bromine will be significantly shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum of (1-Bromoethyl)benzene displays characteristic absorption bands that confirm its structural features. Key peaks include those corresponding to C-H stretching from the aromatic ring and the alkyl chain, C=C stretching from the benzene ring, and the C-Br stretching frequency.[12]
Mass Spectrometry (MS)
Mass spectrometry of (1-Bromoethyl)benzene reveals a characteristic fragmentation pattern. The molecular ion peak would be observed, along with a prominent peak corresponding to the loss of the bromine atom, resulting in a stable benzylic carbocation.[7][11]
Safety and Handling
(R)-(1-Bromoethyl)benzene is a combustible liquid and is classified as a skin and serious eye irritant.[13][14] It may also cause respiratory irritation.[13]
-
GHS Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14]
-
Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14]
Handling: Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15] Store in a cool, dry place away from oxidizing agents, with the container tightly sealed under an inert atmosphere, as the compound can be moisture-sensitive.[9][11][13]
Applications in Organic Synthesis
The utility of (R)-(1-Bromoethyl)benzene is most pronounced in reactions where stereochemical control is paramount. It is a key initiator in Atom Transfer Radical Polymerization (ATRP) and a versatile reagent in asymmetric synthesis.[2]
Initiator for Atom Transfer Radical Polymerization (ATRP)
(R)-(1-Bromoethyl)benzene is an effective initiator for the controlled radical polymerization of vinyl monomers, such as styrene. The ATRP mechanism allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[1] The process relies on the reversible activation of the carbon-bromine bond by a transition metal catalyst, typically a copper(I) complex.[14]
This protocol describes a typical lab-scale ATRP of styrene initiated by (1-Bromoethyl)benzene.[1]
-
Catalyst and Ligand Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon), add CuBr (1 equivalent) and 2,2'-bipyridine (dNbpy) (2 equivalents).
-
Degassing: Seal the flask and subject it to several cycles of vacuum and backfilling with inert gas to ensure an oxygen-free environment.
-
Addition of Initiator and Monomer: Add degassed (1-Bromoethyl)benzene (1 equivalent) and degassed styrene monomer (e.g., 100 equivalents) to the flask via a degassed syringe.
-
Polymerization: Place the sealed flask in a preheated oil bath at a controlled temperature (e.g., 110 °C) and stir.[15]
-
Monitoring: Track the reaction progress by periodically taking aliquots and analyzing for monomer conversion using ¹H NMR or Gas Chromatography (GC).
-
Termination and Purification: Once the desired conversion is achieved, quench the reaction by exposing the mixture to air. Dilute with an appropriate solvent like THF and pass through a neutral alumina column to remove the copper catalyst.
-
Polymer Precipitation: Precipitate the resulting polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Isolation: Collect the bromine-terminated polystyrene by filtration, wash with the non-solvent, and dry under vacuum.
Caption: Workflow for ATRP of Styrene.
Reagent in Asymmetric Esterification
The chiral nature of (R)-(1-Bromoethyl)benzene allows it to be used in asymmetric esterification reactions, often in the presence of a chiral catalyst, to produce optically active esters.
This generalized protocol outlines the steps for an asymmetric esterification.
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1 equivalent), an alcohol (1.2 equivalents), and a chiral catalyst (e.g., a chiral N-heterocyclic carbene or guanidine, 0.1 equivalents) in a suitable anhydrous solvent (e.g., DCM or toluene).
-
Addition of Reagent: Add (R)-(1-Bromoethyl)benzene (1.1 equivalents) to the solution.
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature) until the reaction is complete, as monitored by TLC or LC-MS.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography to isolate the enantioenriched ester.
Caption: Workflow for Asymmetric Esterification.
Conclusion
(R)-(1-Bromoethyl)benzene stands out as a synthetically valuable chiral reagent. Its well-defined physical and spectral properties, combined with its predictable reactivity, make it an indispensable tool for chemists in both academic and industrial settings. A thorough understanding of its characteristics and adherence to proper handling protocols are paramount to leveraging its full potential in the stereoselective synthesis of advanced materials and pharmaceutically active compounds.
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